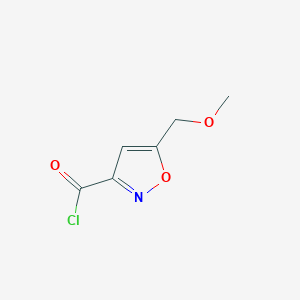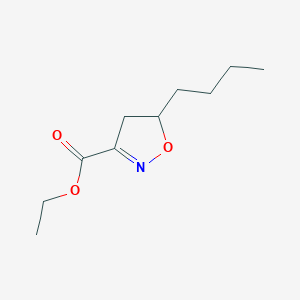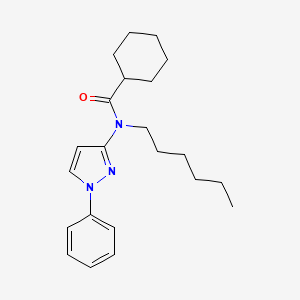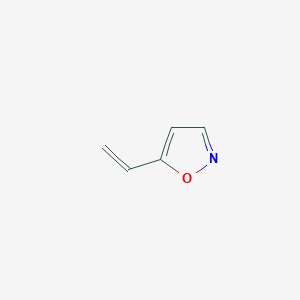
5-Vinylisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Vinylisoxazole is a heterocyclic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions: 5-Vinylisoxazole can be synthesized through several methods. One common approach involves the cyclization of 4-penten-2-ynal with hydroxylamine hydrochloride . Another method includes the reaction of benzonitrile oxide with the enolate ion of methyl vinyl ketone . These reactions typically require specific conditions such as the presence of a base or an oxidizing agent.
Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed reactions. For instance, the use of copper (I) or ruthenium (II) catalysts in cycloaddition reactions is prevalent . there is a growing interest in developing metal-free synthetic routes due to concerns about cost, toxicity, and environmental impact .
化学反応の分析
Types of Reactions: 5-Vinylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions, particularly at the vinyl group, are common.
Common Reagents and Conditions:
Oxidizing Agents: Sodium hypochlorite and other oxidizing agents are used in the synthesis of 3,5-disubstituted isoxazoles.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Bases: Triethylamine and other bases are often used to facilitate cycloaddition reactions.
Major Products: The major products formed from these reactions include various substituted isoxazoles, which have significant applications in medicinal chemistry and materials science .
科学的研究の応用
5-Vinylisoxazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5-vinylisoxazole involves its interaction with various molecular targets. The vinyl group allows the compound to participate in cycloaddition reactions, forming stable adducts with nucleophiles . This reactivity is crucial for its biological activity, as it can modify the function of enzymes and other proteins.
類似化合物との比較
Isoxazole: The parent compound without the vinyl group.
3-Methyl-5-vinylisoxazole: A derivative with a methyl group at the 3-position.
5-Phenylisoxazole: A derivative with a phenyl group at the 5-position.
Uniqueness: This makes it a valuable compound in the synthesis of bioactive molecules and materials with specific properties .
特性
IUPAC Name |
5-ethenyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO/c1-2-5-3-4-6-7-5/h2-4H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJWVRSLZWIXGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=NO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480556 |
Source


|
| Record name | Isoxazole, 5-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21169-68-6 |
Source


|
| Record name | Isoxazole, 5-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
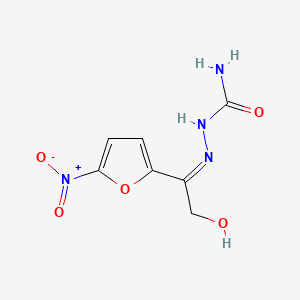
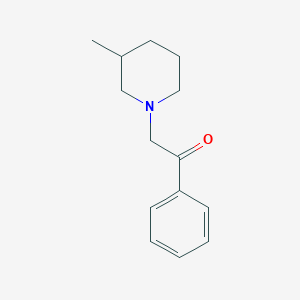
![{2-[Acetyl(butyl)amino]-1,3-oxazol-5-yl}methyl acetate](/img/structure/B12907973.png)
![3-Methyl-7-phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12907976.png)
![3-Phenyl-6,7-dihydro-1H-thiopyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12907980.png)
![6-Methyl-2-(4-nitrophenyl)imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B12907985.png)


